

An In-Depth Technical Guide to Methyl N-methylantranilate and Its Synonyms

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Compound of Interest

Compound Name: Methyl N-methylantranilate

Cat. No.: B146674

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical compounds is paramount. This guide provides a detailed overview of **Methyl N-methylantranilate**, a compound with diverse applications in the fragrance, flavor, and pharmaceutical industries. This document will delve into its various synonyms found in chemical literature, its physicochemical properties, experimental protocols for its synthesis and analysis, and its role in biological pathways.

Nomenclature and Synonyms

Methyl N-methylantranilate is known by a variety of names in scientific literature and commercial contexts. A clear understanding of these synonyms is crucial for effective literature review and chemical sourcing. The compound's systematic IUPAC name is methyl 2-(methylanino)benzoate.^{[1][2]} Its unique identifier in the Chemical Abstracts Service is the CAS Registry Number 85-91-6.^{[1][3][4]}

Other commonly encountered synonyms include:

- Dimethyl anthranilate^{[1][5]}
- Methyl 2-(methylanino)benzoate^{[1][3]}
- N-Methylantranilic acid, methyl ester^[1]
- Benzoic acid, 2-(methylanino)-, methyl ester^[1]

- Methyl methylaminobenzoate[1]
- Methyl methanthranilate[1]
- Methyl o-(methylamino)benzoate[6][7]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **Methyl N-methylantranilate** is essential for its application in research and development. The following table summarizes key quantitative data for this compound.

Property	Value	Source(s)
Molecular Formula	C9H11NO2	[1][3]
Molecular Weight	165.19 g/mol	[1]
Appearance	Colorless to pale yellow liquid with a slight bluish fluorescence	[1]
Odor	Fruity, grape-like, with orange and mandarin peel notes	[8][9]
Melting Point	17-19 °C	[3]
Boiling Point	256 °C	
Density	1.126 g/mL at 25 °C	
Refractive Index	1.579 at 20 °C	
Solubility	Insoluble in water; soluble in ethanol, diethyl ether, and oils.	[1]
Flash Point	102.6 °C (closed cup)	
logP (Octanol-Water Partition Coefficient)	2.3	[1]

Experimental Protocols

Synthesis of Methyl N-methylantranilate via Reductive Alkylation

A common and efficient method for the synthesis of **Methyl N-methylantranilate** is the reductive alkylation of methyl anthranilate with formaldehyde.^[10]

Materials:

- Methyl anthranilate
- 37% aqueous formaldehyde solution
- 5% Palladium on carbon catalyst
- Ethyl acetate
- Saturated sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution

Procedure:

- In a pressure reactor, combine methyl anthranilate, ethyl acetate, and the 5% palladium on carbon catalyst.
- Cool the mixture to 5°C.
- Slowly add the 37% aqueous formaldehyde solution to the cooled mixture.
- Pressurize the reactor with hydrogen gas to an initial pressure of 50 psig.
- Stir the mixture continuously at room temperature until the uptake of hydrogen ceases (approximately 6 hours).
- Once the reaction is complete, filter the mixture to remove the catalyst.

- Wash the filtrate with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.
- Separate the organic layer and dry it.
- Evaporate the solvent under reduced pressure.
- The resulting residue is then distilled to yield pure **Methyl N-methylantranilate** as a colorless liquid.^[10]

Analytical Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of **Methyl N-methylantranilate** in various matrices can be achieved using GC-MS.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.

Typical GC-MS Parameters:

- Column: A suitable capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase.
- Carrier Gas: Helium at a constant flow rate.
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at a lower temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) at a controlled rate.
- MS Detector: Operated in electron ionization (EI) mode.
- Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

Procedure:

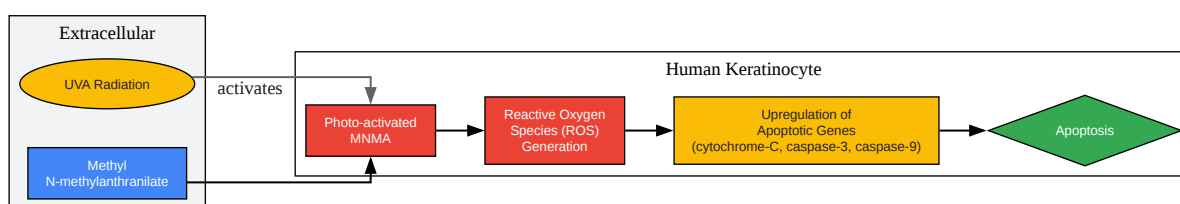
- **Sample Preparation:** Dissolve the sample containing **Methyl N-methylantranilate** in a suitable solvent (e.g., dichloromethane or ethyl acetate). An internal standard can be added for accurate quantification.
- **Injection:** Inject a small volume (e.g., 1 μL) of the prepared sample into the GC-MS system.
- **Data Analysis:** Identify the **Methyl N-methylantranilate** peak in the chromatogram based on its retention time and mass spectrum. The characteristic mass fragments can be used for confirmation. Quantify the amount of the compound by comparing its peak area to that of a calibration curve or an internal standard.

Biological Signaling and Metabolism

Recent studies have highlighted the biological activities of **Methyl N-methylantranilate**, particularly its phototoxicity and metabolic pathways.

Phototoxicity Signaling Pathway

Exposure to UVA radiation can induce phototoxicity in human keratinocytes in the presence of **Methyl N-methylantranilate**. This process involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis.

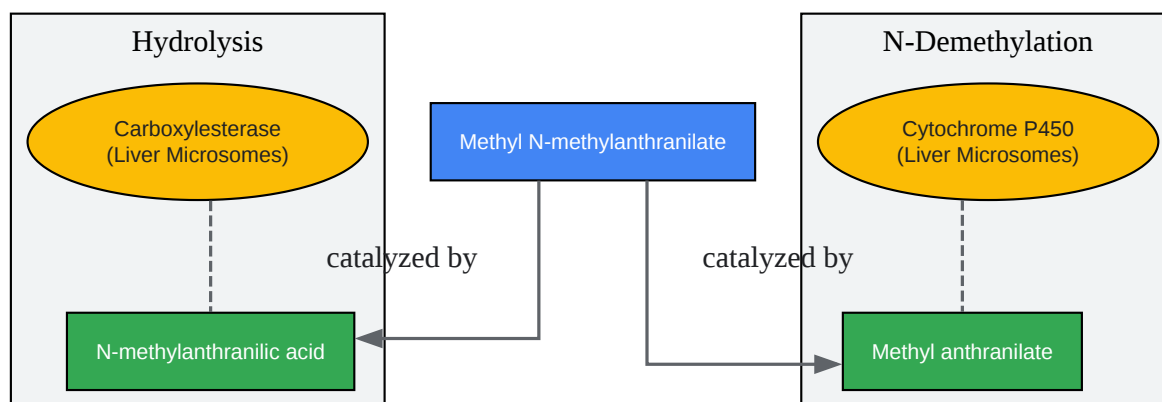


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Caption: Phototoxicity pathway of **Methyl N-methylantranilate**.

Metabolic Pathway in the Liver

In the liver, **Methyl N-methylantranilate** undergoes metabolism primarily through two pathways: hydrolysis and N-demethylation. These reactions are catalyzed by microsomal enzymes.



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Caption: Metabolic workflow of **Methyl N-methylantranilate**.

This technical guide provides a foundational understanding of **Methyl N-methylantranilate** for professionals in the chemical and pharmaceutical sciences. The compiled data on its synonyms, properties, synthesis, and biological interactions is intended to support further research and development efforts.

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